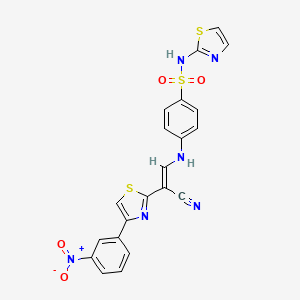
(E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H14N6O4S3 and its molecular weight is 510.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a cyano group, and a nitrophenyl group, which contribute to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The thiazole moiety enhances the compound's ability to modulate enzyme activities, while the cyano group can form hydrogen bonds with active site residues, increasing binding affinity. The nitrophenyl group may participate in π-π stacking interactions, further stabilizing the compound-enzyme complex .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing similar thiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that certain thiazole derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin .
Case Study: Cytotoxicity Evaluation
A comparative evaluation of several thiazole derivatives showed that compounds with specific substitutions on the phenyl ring had enhanced activity against cancer cells. For example:
- Compound A (with a methyl group at position 4) showed an IC50 of 1.61 µg/mL against Jurkat cells.
- Compound B (with N-phenylcarboxamide substitution) exhibited similar potency against A-431 cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Thiazole derivatives have been tested against various bacterial and fungal strains, revealing moderate to good activity. For example:
- Compounds with electron-withdrawing groups like nitro groups showed improved antibacterial activity against Gram-positive bacteria.
- In vitro tests indicated that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 100 to 400 µg/mL against bacterial strains such as E. faecalis and fungi like Candida albicans .
Table: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 100 | E. faecalis |
| B | 200 | S. aureus |
| C | 150 | C. albicans |
| D | 400 | A. niger |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole and phenyl rings significantly influence biological activity:
特性
IUPAC Name |
4-[[(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6O4S3/c22-11-15(20-25-19(13-33-20)14-2-1-3-17(10-14)27(28)29)12-24-16-4-6-18(7-5-16)34(30,31)26-21-23-8-9-32-21/h1-10,12-13,24H,(H,23,26)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYOJQBTTLSEGK-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














